methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a molecular formula of C26H21FN2O5 This compound is notable for its intricate structure, which includes a pyrrolidine ring, a pyridine moiety, and a fluorinated benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One of the key steps includes the reaction of 4-fluoro-3-methylbenzoic acid with thionyl chloride to form 4-fluoro-3-methylbenzoyl chloride . This intermediate is then reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis typically involves standard organic chemistry techniques such as refluxing, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzoyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Limited industrial applications, primarily in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar fluorinated benzoyl group.
Methyl 3-formyl-4-hydroxybenzoate: Another related compound with different functional groups.
Uniqueness
Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C26H21FN2O5 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-4-ylmethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H21FN2O5/c1-15-3-4-19(13-20(15)27)23(30)21-22(17-5-7-18(8-6-17)26(33)34-2)29(25(32)24(21)31)14-16-9-11-28-12-10-16/h3-13,22,30H,14H2,1-2H3/b23-21- |
InChI Key |
VFGXFARAPGTDMX-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)C(=O)OC)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)C(=O)OC)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.